N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide, with the CAS number 920314-92-7, is a synthetic compound that has garnered attention in pharmaceutical research, particularly for its potential as an epidermal growth factor receptor (EGFR) inhibitor. The molecular formula of this compound is CHF NO, and it has a molecular weight of 360.38 g/mol. Its structure features an indazole moiety, which is significant in the context of medicinal chemistry due to its biological activity.
This compound is classified under specialty materials and is primarily investigated for its therapeutic applications in cancer treatment. It is particularly noted for its potential role as an EGFR inhibitor, which is crucial in the management of certain types of cancer, including non-small cell lung cancer. The compound has been detailed in various chemical databases and patent literature, emphasizing its relevance in drug development.
The synthesis of N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide typically involves several steps:
The specific methodologies can vary based on the desired yield and purity levels, but general organic synthesis techniques are applicable.
N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide can participate in various chemical reactions:
These reactions are crucial for understanding its reactivity profile in biological systems.
As an EGFR inhibitor, N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide works by binding to the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent downstream signaling that promotes cell proliferation. This mechanism is particularly relevant in cancer therapy where overactivation of EGFR contributes to tumor growth.
N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide exhibits several notable physical properties:
The chemical properties include:
N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide is primarily researched for its applications in oncology as a targeted therapeutic agent against cancers characterized by EGFR mutations. Its role as a small-molecule inhibitor makes it a candidate for further clinical studies aimed at improving treatment outcomes for patients with specific types of lung cancer.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: